{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol
Description
Properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
[1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h3-6,12,16H,1-2,7-10H2 |
InChI Key |
BVMYYXYIHLJLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCOC2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine and formaldehyde under reductive amination conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanone.
Reduction: Formation of {1-[2-(4-Phenoxy)ethyl]pyrrolidin-2-yl}methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is a chemical compound with the molecular formula . It features a pyrrolidine ring, a bromophenoxy group, and a methanol moiety. This combination gives it unique chemical properties and potential biological activities. It is classified as a pyrrolidine derivative, a class significant in medicinal chemistry due to the diverse pharmacological activities exhibited by pyrrolidine-containing compounds.
Chemical Properties and Reactions
The chemistry of {(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl}methanol involves reactions typical of amines and alcohols. Key reactions include those that highlight its versatility in synthetic organic chemistry.
Potential Applications
{(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl}methanol has potential applications in various fields:
- Pharmaceutical Development Its unique structure makes it a candidate for pharmaceutical development.
- Interaction Studies Interaction studies focus on its binding affinity and activity against various receptors and enzymes. Preliminary data suggest potential interactions with neurotransmitter receptors, which may be responsible for its observed biological activities. Further investigation using techniques like radiolabeled ligand binding assays and in vivo models will be essential to fully understand these interactions.
Structural Similarity
Several compounds share structural similarities with {(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl}methanol:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 1-$$2-(4-Bromophenoxy)ethyl]pyrrolidine | Lacks the methanol moiety but shares bromophenoxy group | Similar pharmacophore but different functional groups |
| 2-(4-Bromophenoxy)ethanol | Contains bromophenoxy group but lacks pyrrolidine ring | No cyclic structure; primarily an alcohol |
| 4-Bromophenol | Contains bromophenoxy group but lacks ethyl and pyrrolidine components | Simple phenolic compound without additional complexity |
The uniqueness of {(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl}methanol lies in its combination of a pyrrolidine ring and a bromophenoxy group, which potentially confers distinct chemical reactivity and biological activity compared to its analogs.
Further Research
Mechanism of Action
The mechanism of action of {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromophenoxyethyl group in the target compound increases lipophilicity (logP) compared to analogs with polar sulfonyl ({1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol) or amino ([1-(4-amino-2-bromophenyl)pyrrolidin-3-yl]methanol) groups . The tosyl group in {1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol enhances stability but reduces membrane permeability due to its strong electron-withdrawing nature .
- Chiral centers (e.g., the S-configuration in [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol) can significantly affect biological activity and selectivity .
Biological Activity
{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is a compound characterized by its unique structural features, including a pyrrolidine ring, a bromophenoxy group, and a methanol moiety. This combination of functional groups suggests potential biological activities that merit investigation. The compound's molecular formula is C12H16BrNO, and it belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties.
The presence of the pyrrolidine ring in this compound contributes to its chemical reactivity and potential interactions with biological targets. The bromophenoxy group may enhance lipophilicity and facilitate binding to various receptors.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Neurotransmitter Receptor Interactions : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Antimicrobial Properties : Some pyrrolidine derivatives have shown antibacterial and antifungal activities, indicating that this compound could possess similar properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating the biological effects of this compound. The following table summarizes related compounds and their unique features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine | Lacks methanol moiety | Moderate receptor binding |
| 2-(4-Bromophenoxy)ethanol | No pyrrolidine ring | Antimicrobial activity |
| 4-Bromophenol | Simple phenolic compound | Limited biological activity |
The combination of the pyrrolidine ring with the bromophenoxy group in this compound may confer distinct biological activities compared to its analogs.
Neurotransmitter Receptor Binding
A study investigating the binding affinity of various pyrrolidine derivatives to neurotransmitter receptors revealed that compounds with similar structural motifs exhibited varying degrees of activity. For instance, compounds with halogen substitutions demonstrated enhanced receptor affinity, suggesting that this compound may also exhibit significant receptor interactions due to its bromine atom.
Antimicrobial Activity Assessment
In vitro tests conducted on pyrrolidine derivatives indicated promising antibacterial and antifungal properties. For example, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria. The incorporation of halogen groups was found to enhance antimicrobial efficacy.
Future Research Directions
Further studies are essential to elucidate the specific biological mechanisms underlying the activity of this compound. Recommended approaches include:
- In Vivo Studies : Conducting animal model experiments to assess pharmacokinetics and therapeutic efficacy.
- Molecular Docking Studies : Utilizing computational methods to predict binding interactions with specific receptors.
- Expanded SAR Analysis : Synthesizing additional analogs to explore variations in biological activity based on structural modifications.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol with high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the pyrrolidine-2-ylmethanol core via reductive amination or cyclization of proline derivatives under controlled pH and temperature .
- Step 2 : Introducing the 2-(4-bromophenoxy)ethyl group through nucleophilic substitution. Ethanol or THF is used as a solvent, with KOH or NaH as a base to deprotonate the phenolic oxygen for efficient alkylation .
- Optimization : Reaction monitoring via TLC or HPLC is critical to minimize side products like over-alkylation or ring-opening byproducts. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the pyrrolidine ring, methanol group (-CHOH), and bromophenoxy substituents. Key signals include:
- Pyrrolidine protons (δ 1.5–3.5 ppm, multiplet) and methanol CH (δ 3.6–4.0 ppm) .
- Aromatic protons from the 4-bromophenoxy group (δ 6.8–7.4 ppm, doublet) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 330–332 for Br/Br isotopes) .
- IR : O–H stretch (~3200–3400 cm) and C–Br vibration (~600 cm) .
Q. What common chemical modifications of this compound are explored to enhance solubility or bioactivity?
- Methodological Answer :
- Esterification : The methanol group is acetylated using acetic anhydride to improve lipophilicity for membrane permeability studies .
- Coordination Chemistry : The pyrrolidine nitrogen and methanol oxygen can act as ligands for metal complexes (e.g., Cu, Zn) to study catalytic or antibacterial properties .
- Derivatization : Bromine on the phenoxy group is replaced via Suzuki coupling to introduce aryl groups for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can mechanistic contradictions in the ion channel modulation activity of this compound derivatives be resolved?
- Methodological Answer :
- Assay Variability : Compare results across patch-clamp (primary neurons) vs. fluorescence-based assays (HEK293 cells expressing CLC-1). Discrepancies may arise from off-target effects in heterologous systems .
- Enantiomer-Specific Effects : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually. The (S)-enantiomer may show higher affinity due to steric compatibility with the channel’s binding pocket .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and CLC-1 transmembrane domains to identify critical residues (e.g., Glu) that influence activity .
Q. What strategies are effective for achieving enantiomeric purity during the synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the pyrrolidine C2 position .
- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively esterify one enantiomer of the racemic methanol intermediate .
- Crystallization-Induced Diastereomer Resolution : Convert the racemate into diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Q. How should researchers design experiments to address discrepancies in reported cytotoxicity profiles of this compound analogs?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., HepG2 for liver toxicity) and exposure times (24–48 hr) across studies. Variability in IC values often stems from differences in MTT vs. ATP-based viability assays .
- Metabolomic Profiling : Apply LC-MS to compare metabolite changes (e.g., glutathione depletion) in cells treated with conflicting analogs. This identifies off-target metabolic disruptions .
- Apoptosis Pathway Analysis : Use Western blotting to measure caspase-3/7 activation and Bcl-2/Bax ratios, clarifying whether cytotoxicity is apoptosis-driven or necrotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
